REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]12[CH:20]=[CH:19][CH:18]=[CH:17][CH:5]1C(N(C1C=CC=CC=1)C2=O)=O)#[N:2].C(C[NH2:24])O>>[NH2:24][C:5]1[CH:17]=[CH:18][CH:19]=[CH:20][C:4]=1[CH2:3][C:1]#[N:2]
|
Name
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2-cyanomethyl-N-phenylphthalimide
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Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC12C(C(=O)N(C1=O)C1=CC=CC=C1)C=CC=C2
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
ice water
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 80° C
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered off under suction
|
Type
|
WASH
|
Details
|
washed neutral with ice water
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |